molecular formula C33H44BrN5O8S B1667882 Bromocriptine mesylate CAS No. 22260-51-1

Bromocriptine mesylate

Cat. No. B1667882
CAS RN: 22260-51-1
M. Wt: 750.7 g/mol
InChI Key: NOJMTMIRQRDZMT-GSPXQYRGSA-N
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Description

Bromocriptine mesylate is an ergot derivative with potent dopamine receptor agonist activity . It is used clinically to treat hyperprolactinemia-associated conditions, Parkinson’s disease, acromegaly, and type 2 diabetes mellitus . It is chemically designated as Ergotaman-3´,6´,18-trione .


Synthesis Analysis

Bromocriptine mesylate has been quantitatively determined using a sensitive, precise, quick, and affordable spectrofluorimetric method . The method relies on the estimation of bromocriptine native fluorescence after the optimization of different factors to improve its inherently weak fluorescence .


Molecular Structure Analysis

The chemical structure of bromocriptine mesylate consists of a heterocyclic nucleus to which a single bromine and peptide side chain is attached . It is chemically designated as Ergotaman-3´,6´,18-trione .


Chemical Reactions Analysis

Bromocriptine mesylate has been quantitatively determined using a spectrofluorimetric method . Following excitation at 238 nm, the enhanced fluorescence intensity of bromocriptine was determined at 418 nm .


Physical And Chemical Properties Analysis

Bromocriptine mesylate is an ergot alkaloid derivative in the dopamine D2 agonist class of drugs . The physical and chemical properties of bromocriptine mesylate can be found in the PubChem database .

Scientific Research Applications

Treatment of Type 2 Diabetes

Bromocriptine mesylate has been found to be effective in the management of Type 2 Diabetes Mellitus (T2DM). It helps in maintaining good glycemic control and may reduce long-term cardiovascular disease risk . Patients who took bromocriptine treatment had significantly reduced blood glucose and Body Mass Index (BMI), which is the main cardiovascular risk factor in T2DM patients .

Cardiovascular Risk Reduction

Bromocriptine mesylate is also used for its cardiovascular risk reduction effect, especially body weight reduction . This makes it a potential therapeutic option for patients with T2DM who are at an increased risk of cardiovascular diseases .

Treatment of Parkinson’s Disease

Bromocriptine mesylate is used in lower doses to treat Parkinson’s disease . It acts as a dopamine agonist, helping to restore the balance of dopamine in the brain, which can help improve the symptoms of Parkinson’s disease .

Treatment of Hyperprolactinemia

Bromocriptine mesylate is used in the treatment of hyperprolactinemia, a condition characterized by high levels of prolactin in the blood . It works by reducing the production of prolactin from the pituitary gland .

Treatment of Neuroleptic Malignant Syndrome

Bromocriptine mesylate is used in the treatment of neuroleptic malignant syndrome, a life-threatening neurological disorder most often caused by an adverse reaction to neuroleptic or antipsychotic drugs .

Drug Delivery System

Bromocriptine mesylate has been studied for its potential use in drug delivery systems. For example, it has been loaded into poly ε-caprolactone nanoparticles coated with chitosan for direct targeting to the brain via the nasal route . This could potentially improve the therapeutic efficacy of bromocriptine mesylate .

Mechanism of Action

Target of Action

Bromocriptine mesylate is a semisynthetic ergot alkaloid derivative with potent dopaminergic activity . It primarily targets the dopamine D2 receptors (DRD2) . These receptors play a crucial role in the regulation of prolactin secretion, motor control, and several other functions .

Mode of Action

Bromocriptine mesylate acts as an agonist at the dopamine D2 receptors . By binding to these receptors, it mimics the action of dopamine, leading to activation of the postsynaptic dopamine receptors . This activation results in the inhibition of prolactin secretion, which is beneficial in treating conditions associated with hyperprolactinemia .

Biochemical Pathways

The activation of dopamine D2 receptors by bromocriptine mesylate leads to a series of biochemical reactions. These include the inhibition of adenylate cyclase, reduction in cyclic AMP (cAMP) levels, and decreased protein kinase A (PKA) activity . These changes result in decreased prolactin secretion from the anterior pituitary gland .

Pharmacokinetics

The pharmacokinetics of bromocriptine mesylate involves its absorption, distribution, metabolism, and excretion (ADME). The bioavailability of the standard formulation is relatively low (28%), with a terminal half-life of 12-14 hours . A quick-release formulation has a higher bioavailability of 65%-95% and is cleared within a few hours . Bromocriptine can be administered via various routes such as oral, transdermal, nasal, vaginal, rectal, and intramuscular injections, depending on disease severity or to avoid the first-pass metabolic effect .

Result of Action

The primary result of bromocriptine mesylate’s action is the reduction in prolactin levels, which can alleviate symptoms of hyperprolactinemia-related conditions . It also suppresses growth hormone secretion in some patients with acromegaly . In Parkinson’s disease, bromocriptine’s activation of dopamine receptors helps stimulate the nerves that control movement .

Action Environment

The action of bromocriptine mesylate can be influenced by various environmental factors. For instance, the timing of administration can affect its efficacy. Studies suggest that administering bromocriptine within 2 hours of awakening can augment low hypothalamic dopamine levels and inhibit excessive sympathetic tone within the central nervous system (CNS), resulting in a reduction in postmeal plasma glucose levels . Furthermore, the drug’s effectiveness can be influenced by the patient’s metabolic state, underlying health conditions, and concurrent medications .

Future Directions

Bromocriptine mesylate is currently used in the management and treatment of type 2 diabetes mellitus, Parkinson’s disease, acromegaly, and pituitary prolactinomas . It represents an attractive option with high efficacy and safety profile for these conditions . Future research may focus on exploring its potential uses in other diseases and conditions.

properties

IUPAC Name

(6aR,9R)-5-bromo-N-[(1S,2S,4R,7S)-2-hydroxy-7-(2-methylpropyl)-5,8-dioxo-4-propan-2-yl-3-oxa-6,9-diazatricyclo[7.3.0.02,6]dodecan-4-yl]-7-methyl-6,6a,8,9-tetrahydro-4H-indolo[4,3-fg]quinoline-9-carboxamide;methanesulfonic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C32H40BrN5O5.CH4O3S/c1-16(2)12-24-29(40)37-11-7-10-25(37)32(42)38(24)30(41)31(43-32,17(3)4)35-28(39)18-13-20-19-8-6-9-22-26(19)21(27(33)34-22)14-23(20)36(5)15-18;1-5(2,3)4/h6,8-9,13,16-18,23-25,34,42H,7,10-12,14-15H2,1-5H3,(H,35,39);1H3,(H,2,3,4)/t18-,23-,24+,25+,31-,32+;/m1./s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NOJMTMIRQRDZMT-GSPXQYRGSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CC1C(=O)N2CCCC2C3(N1C(=O)C(O3)(C(C)C)NC(=O)C4CN(C5CC6=C(NC7=CC=CC(=C67)C5=C4)Br)C)O.CS(=O)(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)C[C@H]1C(=O)N2CCC[C@H]2[C@]3(N1C(=O)[C@](O3)(C(C)C)NC(=O)[C@H]4CN([C@@H]5CC6=C(NC7=CC=CC(=C67)C5=C4)Br)C)O.CS(=O)(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C33H44BrN5O8S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Related CAS

25614-03-3 (Parent)
Record name Bromocriptine mesylate [USAN:USP]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0022260511
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.

DSSTOX Substance ID

DTXSID6020197
Record name Bromocriptine mesylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID6020197
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

750.7 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

22260-51-1
Record name Bromocriptine mesylate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=22260-51-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Bromocriptine mesylate [USAN:USP]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0022260511
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Bromocriptine mesylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID6020197
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name BROMOCRIPTINE MESYLATE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/FFP983J3OD
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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